molecular formula C11H19BrO2 B8627396 Ethyl 6-bromo-2,3,3-trimethylhex-4-enoate CAS No. 60683-82-1

Ethyl 6-bromo-2,3,3-trimethylhex-4-enoate

Cat. No. B8627396
Key on ui cas rn: 60683-82-1
M. Wt: 263.17 g/mol
InChI Key: WLLVIDYONYJCTH-UHFFFAOYSA-N
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Patent
US04999451

Procedure details

A solution of 526 mg (2 mmoles) of ethyl 6-bromo-2,3,3-trimethyl-4-hexenoate in 2 ml of anhydrous tetrahydrofuran was added dropwise to a suspension of 224 mg (2 mmoles) of potassium t-butoxide in 10 ml of tetrahydrofuran. The mixture was heated under reflux for two hours and then allowed to cool to room temperature. An additional 116 mg (1 mmole) of potassium t-butoxide was added, and the mixture again heated under reflux for two hours. The reaction mixture was poured into ice water, and the aqueous mixture extracted with diethyl ether. The ether extract was dried over magnesium sulfate and distilled to give 200 mg (55% yield) of ethyl 1,3,3-trimethyl-2-vinylcyclopropanecarboxylate, b.p. 92°-95°/1.5 mm.
Quantity
526 mg
Type
reactant
Reaction Step One
Quantity
224 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
116 mg
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH:3]=[CH:4][C:5]([CH3:14])([CH3:13])[CH:6]([CH3:12])[C:7]([O:9][CH2:10][CH3:11])=[O:8].CC(C)([O-])C.[K+]>O1CCCC1>[CH3:12][C:6]1([C:7]([O:9][CH2:10][CH3:11])=[O:8])[C:5]([CH3:14])([CH3:13])[CH:4]1[CH:3]=[CH2:2] |f:1.2|

Inputs

Step One
Name
Quantity
526 mg
Type
reactant
Smiles
BrCC=CC(C(C(=O)OCC)C)(C)C
Name
Quantity
224 mg
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
116 mg
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture again heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for two hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
the aqueous mixture extracted with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
The ether extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
CC1(C(C1(C)C)C=C)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 200 mg
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 54.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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